3-(3-methylphenyl)-1-(2-phenylethyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione
Beschreibung
BenchChem offers high-quality 3-(3-methylphenyl)-1-(2-phenylethyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-methylphenyl)-1-(2-phenylethyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
3-(3-methylphenyl)-1-(2-phenylethyl)-4a,7a-dihydrothieno[3,2-d]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O2S/c1-15-6-5-9-17(14-15)23-20(24)19-18(11-13-26-19)22(21(23)25)12-10-16-7-3-2-4-8-16/h2-9,11,13-14,18-19H,10,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWQYHBMHPFRKFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)C3C(C=CS3)N(C2=O)CCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
3-(3-methylphenyl)-1-(2-phenylethyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione (CAS No. 1326833-33-3) is a synthetic compound belonging to the thieno[3,2-d]pyrimidine class. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. The following sections explore its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
Synthesis
The synthesis of thieno[3,2-d]pyrimidine derivatives typically involves multi-step processes that include the condensation of ketones with cyanoacetamides followed by cyclization reactions. For the specific compound , various methods have been documented that yield derivatives with diverse functional groups to enhance biological activity.
Research indicates that compounds in the thieno[3,2-d]pyrimidine family exhibit a range of biological activities:
- Inhibition of MIF2 Tautomerase : A study demonstrated that derivatives of thieno[3,2-d]pyrimidine can inhibit macrophage migration inhibitory factor 2 (MIF2) with varying potencies. For instance, certain derivatives showed IC50 values as low as 7.2 μM, indicating significant inhibitory action against this target .
- Antagonistic Activity : Compounds such as those derived from thieno[2,3-d]pyrimidine have been shown to act as potent antagonists for the luteinizing hormone-releasing hormone (LHRH) receptor. One notable derivative exhibited an IC50 value of 0.06 nM, demonstrating its high binding affinity and effectiveness .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of thieno[3,2-d]pyrimidine derivatives:
- Substituent Effects : The presence and position of substituents on the phenyl rings significantly affect the potency of these compounds. For example, a CF3 group or naphthalene substitution has been associated with increased activity .
- Core Structure Importance : The thiophene core is essential for maintaining biological activity. Modifications to this core can lead to diminished or enhanced inhibitory effects depending on the specific changes made .
Table 1: Inhibitory Potency of Thieno[3,2-d]pyrimidine Derivatives
| Compound | Target | IC50 (μM) | Remarks |
|---|---|---|---|
| 5d | MIF2 | 7.2 | Enhanced potency compared to R110 |
| 9k | LHRH | 0.06 | High binding affinity |
| 3i | MIF2 | 2.6 | Most potent in tested series |
Case Studies
- MIF Inhibition Study : A focused library of thieno[3,2-d]pyrimidine derivatives was synthesized and evaluated for MIF inhibition. The study highlighted that modifications at specific positions could lead to significant increases in potency .
- LHRH Antagonist Development : The development of non-peptide LHRH antagonists utilizing thieno[3,2-d]pyrimidine scaffolds demonstrated promising results in preclinical models. These compounds exhibited effective suppression of plasma LH levels in animal models following oral administration .
Q & A
Q. What established synthetic routes are available for preparing 3-(3-methylphenyl)-1-(2-phenylethyl)thieno[3,2-d]pyrimidine-2,4-dione?
The compound is synthesized via alkylation of a thieno[3,2-d]pyrimidine-2,4-dione core. A typical protocol involves reacting intermediates like 5-methyl-6-(2-methyl-1,3-thiazol-4-yl)-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione with benzyl chlorides or chloroacetamides in DMF, using potassium carbonate as a base promoter. The reaction yields crystalline derivatives with high purity (confirmed by NMR and HPLC) .
Q. What biological activities have been reported for this compound?
The parent scaffold (thieno[3,2-d]pyrimidine-2,4-dione) exhibits antimicrobial activity against Staphylococcus aureus, surpassing reference drugs like Metronidazole and Streptomycin in some derivatives. Activity is attributed to the thiazole substituent and alkylation patterns at position 1 .
Q. What characterization techniques are critical for confirming the compound’s structure?
Key methods include:
- 1H NMR : To verify alkylation patterns and aromatic proton environments (e.g., shifts at δ 2.4–3.2 ppm for methyl groups and δ 7.0–8.0 ppm for phenyl substituents) .
- HPLC : For purity assessment using a C18 column (100 × 4 mm) with a 25-minute analysis cycle .
Advanced Research Questions
Q. How can alkylation reactions for this compound be optimized to improve yield and regioselectivity?
Optimization strategies include:
- Solvent screening : Testing polar aprotic solvents (e.g., DMF vs. acetonitrile) to enhance reaction kinetics.
- Catalyst variation : Exploring phase-transfer catalysts or ionic liquids to reduce side reactions.
- Temperature control : Conducting reactions under reflux or microwave irradiation to accelerate kinetics. Computational reaction path searches (e.g., quantum chemical calculations) can predict optimal conditions before experimental validation .
Q. How to design experiments to evaluate this compound’s efficacy against antibiotic-resistant bacterial strains?
- Strain selection : Use clinically isolated methicillin-resistant S. aureus (MRSA) strains.
- Synergy studies : Test combinations with β-lactamase inhibitors (e.g., clavulanic acid) to overcome resistance mechanisms.
- Dose-response analysis : Perform MIC (minimum inhibitory concentration) assays with serial dilutions (0.5–128 µg/mL) and compare to reference antibiotics .
Q. How to resolve contradictions in spectral data (e.g., unexpected NMR peaks) during characterization?
- Cross-validation : Use complementary techniques like 13C NMR or HRMS to confirm molecular weight and connectivity.
- Dynamic NMR : Analyze temperature-dependent splitting to identify conformational isomers.
- Computational modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values to assign ambiguous signals .
Q. What computational methods are effective for predicting reactivity or designing derivatives with enhanced bioactivity?
- Reaction path search : Use quantum chemical software (e.g., Gaussian or ORCA) to simulate intermediates and transition states.
- Docking studies : Model interactions with bacterial targets (e.g., dihydrofolate reductase) to prioritize derivatives for synthesis.
- QSAR modeling : Correlate substituent electronic parameters (Hammett constants) with antimicrobial activity to guide structural modifications .
Methodological Notes
- Synthetic Protocols : Prioritize anhydrous conditions for alkylation to avoid hydrolysis of the dione ring .
- Biological Assays : Include cytotoxicity testing (e.g., against mammalian cell lines) to assess selectivity indices .
- Data Reproducibility : Document reaction parameters (e.g., stirring rate, inert gas purging) to minimize batch-to-batch variability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
